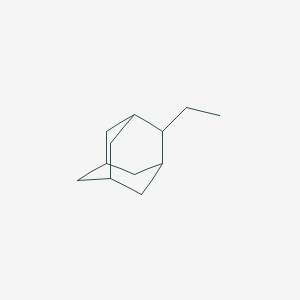

2-Ethyladamantane

Description

Historical Context and Significance of Adamantane (B196018) Chemistry

The existence of a tricyclic C10H16 hydrocarbon with a highly symmetrical, strain-free structure was first postulated in 1924 by H. Decker, who named it "decaterpene". lookchem.com However, it was not until 1933 that adamantane was first discovered and isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia by Stanislav Landa and his colleagues. chemicalbook.com The name "adamantane" was suggested, derived from the Greek "adamas," meaning unconquerable or diamond, a nod to its structural similarity to the diamond lattice. chemicalbook.com

Early attempts to synthesize adamantane in the laboratory were met with significant challenges. The first successful, albeit impractical, synthesis was achieved by Vladimir Prelog in 1941, yielding a mere 0.16% of the desired product. lookchem.com A major breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a method to produce adamantane from the readily available petrochemical dicyclopentadiene (B1670491) with a significantly higher yield, making the compound widely accessible for research. This accessibility was a crucial catalyst, launching a new field of chemistry focused on the synthesis and properties of polyhedral organic compounds. lookchem.com The unique properties of adamantane, including its high melting point, thermal stability, and rigid structure, have made it and its derivatives invaluable in a wide range of scientific and industrial applications.

The Role of Adamantane Scaffolds in Modern Chemical Science

The rigid, three-dimensional structure of the adamantane cage serves as a unique and valuable scaffold in various scientific disciplines. Its lipophilic nature and the ability to precisely orient functional groups in three-dimensional space have made it a powerful tool for scientists. researchgate.netacs.org

In medicinal chemistry , the adamantane moiety is a key structural component in numerous approved drugs. researchgate.net The incorporation of the adamantyl group can enhance a molecule's lipophilicity, which can improve its absorption and distribution in the body. researchgate.net Furthermore, the rigid framework can lock a molecule into a specific conformation, leading to higher potency and selectivity for its biological target. researchgate.net

In materials science , adamantane derivatives are used to create polymers with enhanced thermal stability and mechanical strength. The rigid, cage-like structure of adamantane imparts these desirable properties to the materials in which it is incorporated. This has led to their use in high-performance coatings and advanced polymer composites. Adamantane-based materials are also being explored for applications in nanotechnology, where they can serve as molecular building blocks for the construction of novel nanostructures and devices. researchgate.net

Adamantane and its derivatives also serve as crucial molecular building blocks in supramolecular chemistry and nanotechnology. researchgate.net Their well-defined, rigid structure allows for the precise construction of complex molecular architectures. researchgate.net They have been utilized as templates for the synthesis of other molecules and as components in the development of molecular sensors and nanodevices. taylorandfrancis.com

Specific Research Focus on 2-Ethyladamantane within Diamondoid Chemistry

Within the vast family of adamantane derivatives, alkyladamantanes, and specifically this compound, have garnered significant research interest. As a member of the diamondoid family, this compound shares the characteristic cage-like structure and stability of its parent compound but with modified physicochemical properties due to the presence of the ethyl group at the secondary (2-) position.

Research into this compound has been particularly prominent in the fields of petroleum geochemistry and as a potential high-energy-density fuel . In geochemistry, the relative abundance of different alkyladamantane isomers, including 1-ethyladamantane (B50638) and this compound, can serve as a molecular fossil, providing valuable information about the thermal maturity of crude oils and their source rocks. lookchem.comchem960.com The ratio of these isomers can indicate the temperatures to which the petroleum has been subjected over geological time. lookchem.com

In the quest for advanced propulsion systems, this compound has been investigated as a high-energy-density fuel. lookchem.comalfa-chemistry.com Its high density and volumetric net heat of combustion make it an attractive candidate for applications where space and weight are critical, such as in aerospace vehicles. lookchem.comalfa-chemistry.com Studies have shown that this compound has a higher specific impulse compared to some other mono-substituted alkyl adamantanes, a key parameter for fuel efficiency. alfa-chemistry.com

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the structure, stability, and thermodynamic properties of this compound and its isomers. chemicalbook.comdoi.org These theoretical investigations complement experimental findings and provide insights into the behavior of these molecules at a fundamental level. For instance, calculations have been used to determine the geometric and electronic characteristics of this compound as a product of the isomerization of other tricyclic hydrocarbons like perhydroacenaphthene (B1583686). chemicalbook.com

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 14451-87-7 | chemicalbook.comlookchem.comlookchem.comalfa-chemistry.comdebyesci.com |

| Molecular Formula | C12H20 | lookchem.comalfa-chemistry.comdebyesci.com |

| Molecular Weight | 164.29 g/mol | chemicalbook.com |

| Boiling Point | 221.1 °C at 760 mmHg | lookchem.comchem960.comlookchem.comchemicalbook.inchemicalbook.in |

| Density | 0.928 g/cm³ | lookchem.comchem960.comlookchem.comchemicalbook.in |

| Refractive Index | 1.494 | chem960.comlookchem.com |

| Flash Point | 73.1 °C | lookchem.comchem960.comlookchem.com |

| Vapor Pressure | 0.162 mmHg at 25°C | lookchem.com |

| LogP | 3.46870 | lookchem.com |

Research Findings on this compound

Detailed research has elucidated various aspects of this compound's chemistry and applications.

Synthesis through Isomerization

A significant body of research has focused on the synthesis of this compound through the Lewis acid-catalyzed isomerization of other C12 tricyclic naphthenes. One of the primary starting materials for this process is perhydroacenaphthene. chemicalbook.com When treated with a catalyst such as aluminum bromide, perhydroacenaphthene undergoes a complex series of rearrangements. Current time information in Bangalore, IN. The reaction proceeds through various intermediates, with 1-ethyladamantane and this compound being key products. chemicalbook.com Further isomerization can lead to the formation of more thermodynamically stable dimethyladamantanes. Current time information in Bangalore, IN. The specific conditions of the reaction, including temperature and catalyst, can be tuned to influence the relative yields of the different isomers. acs.org

Application as a High-Energy-Density Fuel

The unique structural characteristics of this compound make it a promising candidate for a high-energy-density fuel (HEDF). lookchem.comalfa-chemistry.com Research has shown that it possesses a high density and a high volumetric net heat of combustion, which are critical properties for fuels used in volume-limited applications like missiles and advanced aircraft. lookchem.com One study synthesized this compound and measured its key fuel properties, finding it had a density significantly higher than conventional jet fuel. lookchem.com While its derived cetane number (DCN), a measure of ignition quality, was lower than some longer-chain alkyl adamantanes, it was still within a range suitable for efficient combustion in diesel engines. lookchem.com Computational studies have also been employed to predict properties like specific impulse, with results indicating that this compound has a higher specific impulse due to its higher heat of formation compared to some other isomers. alfa-chemistry.com

Role in Petroleum Geochemistry

In the field of petroleum geochemistry, this compound serves as a valuable biomarker for assessing the thermal maturity of crude oils. lookchem.comchem960.com Diamondoids, including this compound, are resistant to biodegradation and are more thermally stable than many other hydrocarbons. As oil is subjected to higher temperatures in the subsurface, the relative concentrations of different adamantane isomers change in a predictable way. The ethyladamantane index (EAI), which is the ratio of this compound to the sum of 1-ethyladamantane and this compound, is one such parameter used to estimate the maturity of oils, particularly in the late oil to gas window. lookchem.com A high relative abundance of this compound has also been suggested to indicate terrestrial organic matter input into the source rock of the petroleum. taylorandfrancis.comchem960.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWCKFOFPPVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162739 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14451-87-7 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Ethyladamantane and Adamantane Derivatives

Electrophilic and Radical Substitution Mechanismsnih.govresearchgate.net

Substitution reactions on the adamantane (B196018) skeleton can occur through either electrophilic or radical pathways. tutoring-blog.co.uk The outcome and selectivity of these reactions are highly dependent on the reagents, catalysts, and reaction conditions employed. For derivatives like 2-ethyladamantane, there is a competition between functionalization at the tertiary bridgehead positions, the remaining secondary positions on the cage, and the positions on the ethyl substituent.

Quantum chemical calculations have shown that the reaction barrier is significantly lowered when multiple bromine molecules are involved, suggesting a cluster mechanism. rsc.org While the reaction of adamantane with one molecule of Br₂ has a high energy barrier (32.6 kcal mol⁻¹), the involvement of a second and third Br₂ molecule reduces the barrier to 18.4 kcal mol⁻¹ and 14.5 kcal mol⁻¹, respectively, allowing the reaction to proceed at room temperature. rsc.org

The choice of reagents and catalysts can influence the product distribution. For example, different conditions can lead to varying ratios of 1-bromoadamantane (B121549) and 2-bromoadamantane. nih.gov

| Catalyst/Conditions | Substrate | Product(s) | Selectivity/Yield | Reference(s) |

| Liquid Br₂ | Adamantane | 1-Bromoadamantane | Highly selective | rsc.org |

| Br₂ with Lewis Acid | Adamantane | 1-Bromoadamantane, Polybromoadamantanes | Multiple substitution | wikipedia.org |

| Phase-transfer catalyst system | Adamantane | 1-Bromoadamantane | Nearly complete selectivity | nih.gov |

This table illustrates the effect of different conditions on the bromination of adamantane.

For this compound, bromination under ionic conditions would be expected to preferentially occur at the two unsubstituted tertiary (bridgehead) positions (C1 and C3) due to the high stability of the resulting tertiary carbocation.

The stable adamantyl carbocation is an effective electrophile in Friedel-Crafts reactions. Adamantane and its derivatives can be alkylated onto aromatic compounds in the presence of Lewis acids. wikipedia.org For example, 1-bromoadamantane reacts with benzene (B151609) and its monosubstituted derivatives, catalyzed by indium salts like InCl₃ and InBr₃, to yield 1-adamantyl benzenes. thieme-connect.comthieme-connect.com These reactions often exhibit high regioselectivity, favoring the formation of the para isomer with substituted benzenes. thieme-connect.com

The choice of catalyst is crucial; strong acids can lead to a thermodynamic mixture of meta and para isomers, while weaker acids may favor the kinetically controlled para product. thieme-connect.com In some cases, over-alkylation can occur, leading to di- and tri-adamantylated arenes. thieme-connect.comjocpr.com

| Arene | Catalyst (mol%) | Temperature (°C) | Product | Yield (%) | Reference(s) |

| Benzene | InBr₃ (5) | 25 | 1-Phenyladamantane | 97 | thieme-connect.comthieme-connect.com |

| Toluene | InBr₃ (5) | 25 | 1-(4-Methylphenyl)adamantane | 96 | thieme-connect.comthieme-connect.com |

| Anisole | InBr₃ (1) | 25 | 1-(4-Methoxyphenyl)adamantane | 98 | thieme-connect.comthieme-connect.com |

| Bromobenzene | InCl₃ (5) | 80 | 1-(4-Bromophenyl)adamantane | 85 | thieme-connect.comthieme-connect.com |

This table shows the results of the indium-catalyzed Friedel-Crafts adamantylation of various arenes with 1-bromoadamantane.

Acyladamantanes, which are valuable synthetic intermediates, can be prepared through direct C-H to C-C radical functionalization. rsc.org Friedel-Crafts acylation reactions are another route, typically involving an adamantane derivative that can form a carbocation, which then reacts with an acylation agent.

Direct functionalization of adamantane's strong C-H bonds (Bond Dissociation Energies of ~99 kcal mol⁻¹ for tertiary and ~96 kcal mol⁻¹ for secondary C-H bonds) requires highly reactive intermediates. nih.govrsc.org Radical functionalization is often achieved through hydrogen atom transfer (HAT), where a potent H-atom abstractor, such as an oxygen-centered radical from a peroxide or a photoexcited ketone, generates an adamantyl radical. nih.govrsc.org

Modern methods often employ photoredox catalysis to generate these radicals under milder conditions. rsc.orgchemrxiv.org A common strategy involves a dual catalytic cycle, for instance, using an iridium-based photosensitizer and a HAT catalyst like a quinuclidine-based species. chemrxiv.org This approach has shown excellent chemoselectivity for the strong tertiary C-H bonds in polyfunctional adamantane molecules. chemrxiv.org

Proton-Coupled Electron Transfer (PCET) is a mechanism where an electron and a proton are exchanged in a single, concerted step. nih.govacs.org This process avoids the formation of high-energy charged intermediates that would occur in a stepwise pathway. acs.org In the context of C-H functionalization, PCET provides a pathway to homolytically activate strong bonds, such as the N-H bond in amides or the O-H bond in alcohols, under relatively gentle conditions. acs.orgprinceton.edu By pairing a substrate with a suitable hydrogen-bond acceptor (a base) and a redox catalyst, the effective BDE of a C-H bond can be lowered, facilitating H-atom abstraction and subsequent radical functionalization. chemrxiv.orgacs.org

For this compound, radical abstraction would compete among the tertiary, secondary cage, and ethyl group C-H bonds. The selectivity would depend on the specific radical abstracting agent and conditions used.

Friedel-Crafts Alkylation and Acylation Reactions

Oxidative Functionalization Reactionschemrxiv.orgresearchgate.net

The oxidation of the adamantane skeleton can yield a variety of valuable oxygenated derivatives, including alcohols, ketones, and carboxylic acids. nih.govmdpi.com The regioselectivity of these oxidations is a key challenge, particularly in the synthesis of specific poly-functionalized compounds.

The synthesis of adamantane polyols, particularly those with hydroxyl groups at the tertiary bridgehead positions, is of significant interest. researchgate.net While adamantane can be oxidized in various ways, achieving selective and deep oxidation to specific triols or tetraols in a single step is difficult. mdpi.comresearchgate.net

One of the most effective reagents for sequential oxidation is methyl(trifluoromethyl)dioxirane, which can convert adamantane to 1-adamantanol (B105290), then to 1,3-adamantanediol, 1,3,5-adamantanetriol, and finally 1,3,5,7-adamantanetetraol with high yields at each step. mdpi.com Another approach involves catalytic systems, such as using N-hydroxyphthalimide (NHPI) in combination with transition metal salts (e.g., cobalt(II) acetylacetonate) under an oxygen atmosphere to produce adamantane-1,3,5-triol from 1-adamantanol. researchgate.net Ruthenium-catalyzed oxidation has also been developed for preparing adamantane polyols. google.com The selective oxidation of a single hydroxyl group in an unprotected polyol can be achieved using specific ruthenium catalysts, enabling further functionalization. nih.gov

| Starting Material | Oxidant/Catalyst System | Product | Yield | Reference(s) |

| Adamantane | Methyl(trifluoromethyl)dioxirane | 1,3,5,7-Adamantanetetraol | 78% (from 1,3,5-triol) | mdpi.com |

| 1-Adamantanol | NHPI, Co(acac)₂, MnO₂, O₂ | Adamantane-1,3,5-triol | - | researchgate.net |

| Adamantane | Ru compound, Hypochlorite | Adamantane polyol | - | google.com |

This table summarizes different methods for the synthesis of adamantane polyols.

Adamantane aldehydes are useful building blocks for further derivatization. mdpi.comechemcom.com One classic route to adamantyl aldehydes is the Stephen reaction, which reduces adamantane-1-carbonitriles to the corresponding aldehydes in high yields. researchgate.net

Direct oxidative functionalization can also lead to aldehydes or their precursors. For example, oxidative carbonylation of adamantane using the phthalimide-N-oxyl (PINO) radical can generate adamantane carboxylic acids, which can then be converted to aldehydes. nih.govrsc.org A more direct route involves the reaction of 1,3-dehydroadamantane with aliphatic aldehydes to form branched 2-(1-adamantyl)alkylaldehydes. researchgate.net

For a compound like this compound, creating an aldehyde would typically involve first introducing a hydroxymethyl or formyl group onto the cage, for instance, via radical carbonylation or by building the group from another functional handle. Alternatively, if a primary alcohol like 2-(hydroxymethyl)adamantane were the substrate, it could be selectively oxidized to the corresponding aldehyde using modern catalytic systems like those based on 2-azaadamantane-N-oxyl (AZADO). organic-chemistry.org

Selective Oxidation to Polyols

Mechanisms of Fragmentation and Dissociative Ionization

The study of how molecules break apart upon ionization, known as dissociative ionization, provides fundamental insights into their structure and stability. rsc.orgaps.org For adamantane and its derivatives, this process often involves the formation of a cationic species, which then undergoes fragmentation. nih.gov

Cationic Fragmentation Pathways (e.g., H-loss, C2H4-loss)

The fragmentation of adamantane cations is characterized by several key pathways. Upon electron ionization, adamantane (C₁₀H₁₆) readily forms a molecular ion (C₁₀H₁₆⁺). wikipedia.org This initial cation can then lose a hydrogen atom to form the more stable 1-adamantyl cation (C₁₀H₁₅⁺). nih.gov This process is a dominant fragmentation pathway. nih.gov

Further fragmentation of the adamantane skeleton can occur through the loss of small neutral molecules. For instance, the loss of an ethylene (B1197577) molecule (C₂H₄) is a notable fragmentation channel. nih.gov The fragmentation of alkyl-substituted adamantanes, such as this compound, also follows predictable patterns. The cleavage of the bond between the adamantane core and the ethyl group (alpha-cleavage) is a common fragmentation route. libretexts.org This can result in the loss of an ethyl radical. whitman.edu The fragmentation of 1-ethyl-3,5,7-trimethyladamantane, a related compound, shows the loss of an ethyl group to form a stable tertiary carbocation. sysydz.net

The fragmentation of the adamantane cage itself often leads to the formation of characteristic fragment ions. Common fragments observed in the mass spectrum of adamantane include ions at m/z 93, 80, 79, 67, 41, and 39. wikipedia.org The ion at m/z 135 corresponds to the loss of a single hydrogen atom. nih.gov

Table 1: Common Fragmentation Pathways of Adamantane Cations

| Precursor Ion | Fragmentation Process | Neutral Loss | Product Ion | Reference |

| C₁₀H₁₆⁺ | H-loss | H | C₁₀H₁₅⁺ | nih.gov |

| C₁₀H₁₆⁺ | Ethylene loss | C₂H₄ | C₈H₁₂⁺ | nih.gov |

| C₁₀H₁₆⁺ | Propyl loss | C₃H₇ | C₇H₉⁺ | rsc.org |

| C₁₀H₁₆⁺ | Butylene loss | C₄H₈ | C₆H₈⁺ | rsc.org |

Internal Conversion and Electronic Relaxation in Adamantane Cations

Following electronic excitation, adamantane cations undergo rapid non-radiative processes to return to the ground electronic state. Computational studies have shown that after being excited by photons, the adamantane cation experiences an ultrafast internal conversion to its ground doublet state. researchgate.net This process occurs on a femtosecond timescale (10–100 fs), with the exact time depending on the initial excitation energy. researchgate.net

This rapid internal conversion populates high-lying vibrational states of the electronic ground state. taylorandfrancis.com If the energy is sufficient, this can be followed by fast fragmentation, most commonly the loss of a hydrogen atom. researchgate.netresearchgate.net This ultrafast relaxation is a key reason for the broad absorption spectra observed for adamantane cations, as the short lifetimes of the excited states lead to significant spectral broadening. taylorandfrancis.com

Studies on derivatives like the amantadine (B194251) cation and the 1-cyanoadamantane cation show that the nature of the substituent can influence the internal conversion time constants and the outcomes of reactive relaxation, such as cage-opening and hydrogen loss. nih.govchemrxiv.org Interestingly, a simple "energy gap law" does not always predict the excited state lifetimes, indicating that the dynamics and couplings between multiple electronic states are crucial. nih.govchemrxiv.org

Reactivity Studies in the Presence of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups onto the adamantane scaffold significantly influences its reactivity. These groups generally deactivate the adamantane nucleus, making further substitutions more difficult. nih.gov This deactivation stems from the destabilization of cationic or radical intermediates that are often involved in functionalization reactions. nih.gov

For example, the presence of carboxy groups, which are electron-withdrawing, necessitates more drastic reaction conditions to introduce additional functionalities. nih.gov Similarly, in the synthesis of adamantyl aldehydes from nitriles via the Stephen reaction, while electron-withdrawing substituents at the 3-position have a minimal effect on the aldehyde yield, separating the nitrile group from the adamantane core by a methylene (B1212753) spacer leads to a near-complete loss of reactivity. researchgate.net

Despite this deactivating effect, functionalization of adamantanes bearing electron-withdrawing groups is possible under specific conditions. Photochemical alkylation methods have been developed that allow adamantane to react with electron-deficient alkenes. nih.gov These reactions can proceed smoothly with adamantanes substituted at the 1-position with groups like nitriles and acetyls. nih.govchemrxiv.org Dual catalytic systems, often involving an iridium photocatalyst and a hydrogen-atom transfer (HAT) catalyst, have proven effective for these transformations. nih.govchemrxiv.org

Table 2: Reactivity of Adamantane Derivatives with Electron-Withdrawing Groups

| Adamantane Derivative | Reactant | Reaction Type | Key Finding | Reference |

| Adamantane with carboxy groups | - | Further substitution | Destabilization of cationic/radical intermediates requires harsher reaction conditions. | nih.gov |

| Adamantyl nitriles with 3-position electron-withdrawing groups | - | Stephen reaction (aldehyde synthesis) | Little effect on the yield of aldehydes. | researchgate.net |

| 1-Acetyladamantane | Electron-deficient alkenes | Photochemical alkylation | Can be alkylated in good yield (75%). | chemrxiv.org |

| 1-Nitrile-adamantane | Electron-deficient alkenes | Photochemical alkylation | Tolerated in the reaction, providing 3-alkylated products. | chemrxiv.org |

Spectroscopic Characterization and Elucidation of 2 Ethyladamantane and Adamantane Derivatives

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for investigating the structural properties of adamantane (B196018) derivatives. The analysis of infrared (IR) and Raman spectra allows for the identification of functional groups and the characterization of the molecule's fundamental vibrational modes.

Rotationally resolved infrared spectroscopy provides highly detailed information about a molecule's structure, including precise rotational constants and bond lengths. Adamantane, as the parent cage structure, has been a subject of such high-resolution studies. researchgate.netaip.org As a spherical top molecule with tetrahedral (Td) symmetry, adamantane itself has no permanent dipole moment and is therefore microwave inactive in its ground state. aip.org However, certain vibrational modes induce a dipole moment, allowing for the observation of rotationally resolved IR spectra. aip.org

High-resolution spectra for adamantane have been recorded using advanced techniques like Fourier transform infrared (FTIR) spectroscopy, often coupled with synchrotron radiation sources to achieve high signal-to-noise ratios. researchgate.netaip.org These studies have enabled the analysis of the rotational structure for several of its 11 IR-active fundamental modes. aip.org The analysis yields accurate rotational constants for both the ground and vibrationally excited states. researchgate.netaip.org For instance, the rotational constant of adamantane shows larger changes upon vibrational excitation compared to more planar molecules like pyrene. researchgate.net

For 2-Ethyladamantane, the substitution of an ethyl group at a secondary (bridge) position lowers the molecule's high symmetry. This reduction in symmetry would make the molecule an asymmetric top, leading to more complex rotational spectra compared to the parent adamantane. While specific rotationally resolved studies on this compound are not prominent, the principles derived from adamantane itself are fundamental to understanding how its derivatives will behave. The change in the moment of inertia upon ethyl substitution would be directly reflected in the rotational constants obtained from such an analysis.

The vibrational spectra of adamantane and its derivatives are interpreted through the analysis of their normal modes. For the parent adamantane molecule, with its Td symmetry, group theory predicts 72 normal modes of vibration. researchgate.net These modes are assigned to specific molecular motions such as C-H stretching, C-C stretching, and various bending or deformation modes (e.g., CH2 scissoring, twisting, wagging, and rocking). researchgate.netresearchgate.net Theoretical calculations, such as those using Gaussian software, are employed to calculate the frequencies and assign these modes. researchgate.net

For substituted adamantanes like 1-fluoroadamantane (B1266609), the assignments are often made by comparison with the parent molecule and other related compounds. cdnsciencepub.com The introduction of a substituent alters the symmetry and, consequently, the spectral activity of certain modes. The vibrational peaks for 1-fluoroadamantane have been cataloged for both solid and solution phases, with assignments for C-H stretching, C-C stretching, and C-C-C deformation modes. cdnsciencepub.com

The table below presents a selection of assigned vibrational modes for the parent adamantane, which form the basis for interpreting the spectra of its derivatives. The ethyl group in this compound would introduce its own characteristic vibrations (e.g., CH3 and CH2 stretching and bending modes) that would appear alongside the modified adamantane cage vibrations.

| Frequency (cm⁻¹) (Raman) | Symmetry | Vibrational Assignment |

| 2940 | E | CH₂ antisymmetric stretch |

| 2911 | A₁ | CH symmetric stretch |

| 2891 | T₂ | CH antisymmetric stretch |

| 2850 | A₁ | CH₂ symmetric stretch |

| 1456 | A₁ | CH₂ scissoring |

| 1222 | T₂ | CH₂ wagging |

| 1101 | T₂ | C-C stretching |

| 970 | T₂ | CH₂ rocking + C-C stretching |

| 757 | A₁ | C-C breathing mode |

| Data derived from studies on adamantane. researchgate.netcdnsciencepub.com |

Rotationally Resolved Infrared Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, and adamantane derivatives are no exception. It provides detailed information about the chemical environment of each nucleus.

¹H and ¹³C NMR spectra provide definitive confirmation of the adamantane scaffold and the position of substituents. Due to its high Td symmetry, the parent adamantane molecule shows only two signals in its NMR spectra. wikipedia.org In the ¹H NMR spectrum, signals appear at approximately 1.87 ppm (for the 12 methylene (B1212753) protons at the C-2 positions) and 1.76 ppm (for the 4 methine protons at the C-1 bridgehead positions). chemicalbook.com Its ¹³C NMR spectrum correspondingly shows two peaks at 37.85 ppm (C-2) and 28.46 ppm (C-1). wikipedia.orgchemicalbook.com

Substitution on the adamantane cage breaks this symmetry, leading to more complex spectra that are characteristic of the substituent's position. For a 2-substituted derivative like this compound, the number of inequivalent carbons and protons increases significantly. The chemical shifts are influenced by the substituent and its distance from the observed nucleus. For instance, in 2-substituted adamantanes, signals for cage carbons can be broadly identified, such as C-2 (the substitution site), bridgehead carbons (C-1/C-3), and various methylene carbons. scielo.org.za

The following table provides representative NMR data for a 2-substituted adamantane derivative, illustrating the chemical shifts used for structural confirmation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantane-CH (bridgehead) | ~1.7 - 2.1 | ~28 - 39 |

| Adamantane-CH₂ (bridge) | ~1.5 - 2.0 | ~38 - 47 |

| Ethyl-CH₂ | Varies with adjacent group | Varies with adjacent group |

| Ethyl-CH₃ | Varies with adjacent group | Varies with adjacent group |

| Chemical shift ranges are approximate and based on data for various adamantane derivatives. rsc.orgmdpi.comcarlroth.compdx.edupitt.edudocbrown.info |

Adamantane and its derivatives are of significant interest in solid-state NMR (ssNMR). Adamantane itself is widely used as a common external reference standard for chemical shifts in ¹³C ssNMR. pensoft.netresearchgate.netnih.gov Its utility stems from its two sharp, well-resolved signals in the solid state, which are a consequence of its high molecular symmetry and rapid, isotropic reorientation in its plastic crystalline phase at room temperature. pensoft.nethuji.ac.il The chemical shifts of its methine (CH) and methylene (CH₂) carbons have been precisely calibrated for this purpose. researchgate.netnih.gov

Solid-state NMR studies are also crucial for investigating the phase behavior of adamantane derivatives. acs.org For example, ssNMR was used to identify 1-iodoadamantane (B1585816) as a rotator phase solid, where molecules exhibit rotational motion within a fixed crystal lattice. acs.org For many organic solids, long relaxation times can make ¹³C ssNMR experiments time-consuming, but adamantane is a notable exception due to its plastic crystal nature, requiring only a short relaxation delay. huji.ac.il This makes it and its derivatives excellent model systems for studying molecular dynamics in the solid state.

The lipophilic adamantane cage is a classic "guest" moiety in supramolecular chemistry, frequently used to study host-guest interactions, particularly with cyclodextrin (B1172386) "hosts." mdpi.comacs.orgnih.govasiaresearchnews.com NMR titration is a primary technique for quantifying these interactions. rsc.orgsquarespace.com In a typical experiment, the guest (e.g., an adamantane derivative) is titrated into a solution of the host (e.g., β-cyclodextrin), and the changes in the chemical shifts of the host and/or guest protons are monitored. squarespace.com These changes are then fitted to a binding model to determine the association constant (Ka) and the stoichiometry of the complex. rsc.orgresearchgate.net

To elucidate the specific geometry of these host-guest complexes, two-dimensional NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. scielo.org.zamdpi.com ROESY experiments detect through-space correlations between protons that are close to each other, typically within 5 Å. mdpi.com In the context of an adamantane-cyclodextrin complex, ROESY spectra show cross-peaks between the protons of the adamantane cage and the inner protons (H3 and H5) of the cyclodextrin cavity. mdpi.comruc.dk This provides unambiguous evidence that the adamantane derivative is included within the cyclodextrin cavity, and the specific pattern of cross-peaks can reveal the orientation of the guest within the host. mdpi.comruc.dk

Solid-Phase NMR Applications

Electronic Spectroscopy (UV/Vis and Photoelectron Spectroscopy)

Electronic spectroscopy techniques are pivotal in understanding the electronic structure of adamantane and its derivatives. These methods probe the energies of electronic transitions, providing insights into molecular orbitals and ionization potentials.

Photoelectron Spectroscopy (PES) of Functionalized Adamantanes

Photoelectron spectroscopy (PES) measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation, typically He(I) ultraviolet light. This technique directly probes the binding energies of electrons in molecular orbitals. The functionalization of the adamantane cage significantly influences its electronic structure and, consequently, its photoelectron spectrum. d-nb.inforsc.org

Studies on various functionalized adamantanes reveal a wide range of first adiabatic ionization energies (IEa), spanning approximately 1.75 eV depending on the substituent. d-nb.inforsc.org For instance, the introduction of an electron-donating group like an amino group (in amantadine) lowers the ionization energy, while an electron-withdrawing group like a cyano group (in 1-cyanoadamantane) increases it relative to unsubstituted adamantane. d-nb.info

The PES spectra of 1-adamantanol (B105290) (1-AdOH) and 2-adamantanol (B149831) (2-AdOH) show the onset of the first band between 9.0 and 9.2 eV, indicating their IEa lies in this range. d-nb.inforsc.org In contrast, 1-cyanoadamantane (AdCN) has a higher IEa of 9.78 ± 0.01 eV. d-nb.inforsc.org The spectra often exhibit broad absorption bands, which can be attributed to the Franck-Condon congestion of numerous close-lying vibronic excitations and ultrafast relaxation of the excited states. d-nb.info For some derivatives, vibrational fine structure can be resolved and assigned with the help of theoretical calculations. rsc.org

Table 1: Adiabatic Ionization Energies (IEa) of Adamantane and Functionalized Derivatives Determined by PES

| Compound | Functional Group | First Adiabatic Ionization Energy (IEa) (eV) |

|---|---|---|

| Adamantane (Ada) | -H | 9.30 ± 0.01 |

| 1-Amantadine (AdNH₂) | -NH₂ | 8.55 ± 0.01 |

| 1-Adamantanol (1-AdOH) | 1-OH | 9.0 - 9.2 |

| 2-Adamantanol (2-AdOH) | 2-OH | 9.0 - 9.2 |

| 1-Cyanoadamantane (AdCN) | 1-CN | 9.78 ± 0.01 |

Synchrotron Total-Ion-Yield Spectroscopy

Synchrotron total-ion-yield (TIY) spectroscopy is a powerful technique for determining the ionization potentials of molecules in the gas phase. aip.org In this method, a sample is exposed to monochromatized synchrotron radiation, and the total yield of ions produced is measured as a function of the photon energy. aip.orgresearchgate.net This approach offers high signal-to-noise ratios because all ions are collected. aip.org

This technique has been employed to determine the ionization potentials for the first five members of the diamondoid series, from adamantane to pentamantane. aip.org The experiments, conducted in the gas phase, prevent alterations in electronic structure that could arise from particle-particle or particle-substrate interactions. aip.org For adamantane, the ionization potential was determined to be 9.23 ± 0.12 eV, which aligns well with values from other methods. aip.org The spectra for the diamondoid series show a general trend of decreasing ionization potential with increasing size of the diamondoid cage. aip.org TIY spectroscopy has also been used to record near-edge X-ray absorption fine structure (NEXAFS) spectra, revealing resonances and vibrational modes. rsc.org

Electronic Photodissociation Spectroscopy of Adamantane Cations

Electronic photodissociation (EPD) spectroscopy is an experimental technique used to obtain the optical spectra of ions. d-nb.inforsc.org In EPD, ions are trapped and irradiated with a tunable laser. When the ions absorb photons, they can become electronically excited and subsequently dissociate. The optical spectrum is then recorded by monitoring the fragmentation of the parent ions as a function of the laser wavelength. x-mol.net

The first optical spectrum of the adamantane radical cation (C₁₀H₁₆⁺) was obtained using EPD of cryogenic ions. x-mol.net The spectrum revealed a very broad absorption band spanning from approximately 420 nm to 850 nm. x-mol.net This broadness is attributed to factors like ultrafast relaxation (less than 100 fs) of the excited electronic states and significant Franck-Condon congestion. d-nb.inforsc.org The main fragmentation pathways observed for the adamantane cation are the loss of a hydrogen atom at lower energies and the loss of a C₃H₇ fragment at higher energies. x-mol.net

Studies on the cations of functionalized adamantanes, such as the cyanoadamantane cation (Ada-CN⁺), have also been conducted. chemrxiv.org The EPD spectrum of Ada-CN⁺ shows multiple absorption bands in the energy range up to 7 eV. chemrxiv.org The introduction of functional groups can significantly alter the electronic structure and photodissociation dynamics compared to the unsubstituted adamantane cation. chemrxiv.org It has been noted that the EPD spectra of adamantane cations often resemble the PES spectra of their neutral precursors, as the transitions are typically of the HOMO → HOMO-n type. d-nb.inforesearchgate.net

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. scienceready.com.au

For adamantane and its alkyl derivatives, electron ionization (EI) at 70 eV is commonly used. cdnsciencepub.com The mass spectrum of adamantane itself is characterized by a prominent molecular ion peak (M⁺) at m/z 136, which is also the base peak, indicating the high stability of the cage structure. wikipedia.org The fragmentation of the adamantane molecular ion leads to a series of weaker signals at m/z values such as 93, 80, and 79. wikipedia.org

The fragmentation of alkyl-substituted adamantanes follows predictable pathways, often involving the cleavage of the alkyl substituent or fragmentation of the adamantyl cage itself. sysydz.net For 1-ethyladamantane (B50638), anodic oxidation studies show that the resulting cation radical can lead to products formed by the loss of a proton. rsc.org In more highly substituted derivatives, fragmentation of a carbon-carbon bond can become the preferred pathway. rsc.org

A detailed study on 1-ethyl-3,5,7-trimethyladamantane provides insight into the fragmentation mechanisms of poly-alkylated adamantanes. sysydz.net The molecular ion is formed at m/z = 206. Subsequent fragmentation involves the loss of an ethyl group (C₂H₅) to form a fragment ion at m/z = 177, or the loss of a methyl group (CH₃) to form an ion at m/z = 191. sysydz.net These primary fragment ions can then undergo further fragmentation to produce smaller, characteristic ions. sysydz.net For instance, the ion at m/z = 177 can break down into smaller fragments with m/z values of 135, 121, and 107. sysydz.net The fragmentation of many adamantane derivatives ultimately results in the formation of stable alkyl-substituted benzene-type structures. cdnsciencepub.com

While specific fragmentation data for this compound is not detailed in the available literature, its fragmentation pattern under electron ionization is expected to be analogous to other ethyl-substituted adamantanes. The molecular ion would be at m/z 164. Key fragmentation pathways would likely include the loss of the ethyl group (a loss of 29 mass units) to produce the adamantyl cation at m/z 135, and the loss of an ethylene (B1197577) molecule (a loss of 28 mass units) via a McLafferty-type rearrangement if sterically feasible, leading to a fragment at m/z 136. Further fragmentation of the adamantane cage would produce the characteristic lower mass ions seen in other adamantanes.

Table 2: Characteristic Mass Spectrometry Fragments of Selected Alkyl-Adamantanes

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

|---|---|---|---|

| Adamantane | 136 | 93, 80, 79 | Cage fragmentation |

| 1-Ethyladamantane | 164 | 135 | Loss of ethyl radical ([M-29]⁺) |

| 1-Ethyl-3,5,7-trimethyladamantane | 206 | 191, 177, 149, 135, 121, 107 | Loss of methyl ([M-15]⁺), loss of ethyl ([M-29]⁺), and subsequent cage fragmentation |

Data sourced from references wikipedia.orgsysydz.netrsc.org.

Computational Chemistry and Theoretical Modeling of 2 Ethyladamantane Systems

Quantum Chemical Methods for Electronic Structure and Energetics

Quantum chemical methods are foundational to the theoretical investigation of molecules like 2-Ethyladamantane. taylor.edu These methods, which include both Density Functional Theory (DFT) and ab initio techniques, are used to solve the Schrödinger equation approximately for many-electron systems. taylor.edunih.gov They provide detailed information about the electronic distribution, molecular geometry, and energy of the molecule. taylor.edu For adamantane (B196018) and its derivatives, quantum calculations have been successfully employed to determine properties such as ionization potentials and electron affinities. madridge.orgsciencepublishinggroup.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. q-chem.com It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy configuration. stackexchange.com This process is iterative, adjusting atomic coordinates to minimize forces until a stationary point on the potential energy surface is located. stackexchange.com For adamantane derivatives, DFT calculations have been performed using various functionals, such as M06-2X and B3LYP, paired with basis sets like 6–311++g(d,p) and 6-31G*, to accurately determine their structures. madridge.orgdoi.org

Once the optimized geometry is found, the same theoretical level can be used to calculate vibrational frequencies. faccts.de This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). stackexchange.com The resulting frequencies correspond to the normal modes of vibration and are crucial for characterizing the molecule and confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). madridge.orgfaccts.de DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data, especially when scaling factors are applied. researchgate.net

| Methodology | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | M06-2X | 6–311++g(d,p) | Geometry Optimization | doi.org |

| DFT | B3LYP | 6-31G* | Geometry Optimization, Vibrational Frequencies | madridge.org |

| DFT | B3LYP-D3(BJ) | 6-311++G** | Thermodynamic Parameter Assessment | researchgate.net |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2), are often used alongside DFT to provide a more comprehensive understanding of molecular systems. researchgate.net

In the context of this compound, ab initio calculations are valuable for studying the relative stabilities of its isomers. For instance, quantum-chemical calculations have shown that 1-ethyladamantane (B50638) is thermodynamically more stable than this compound, a finding that aligns with experimental product yields from isomerization reactions. madridge.org Such studies investigate the potential energy surface, identifying the energies of various isomers and the transition states that connect them. mdpi.com These calculations are crucial for understanding reaction mechanisms, such as the isomerization of perhydrofluorene (B166505) to various alkyladamantanes, including 1- and this compound. madridge.org

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when a molecule accepts an electron. libretexts.orglibretexts.org These fundamental properties can be predicted using quantum chemical methods. sciencepublishinggroup.comnih.gov Calculations can be performed by taking the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). scielo.br

For adamantane and its derivatives, DFT and quantum Monte Carlo (QMC) methods have been used to calculate these values. researchgate.net Theoretical studies on adamantane derivatives show that the inclusion of alkyl groups influences the electronic properties. madridge.org While specific, high-accuracy calculated values for the IP and EA of this compound are not broadly published, the established methodologies are directly applicable. sciencepublishinggroup.comscielo.br For example, DFT calculations using the B3LYP functional have been widely used to predict the IPs and EAs of various organic molecules with reasonable accuracy. nih.govscielo.br

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability. irjweb.comlibretexts.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For this compound, DFT calculations at the B3LYP/6-31G* level have been used to determine the energies of these frontier orbitals. madridge.org The HOMO-LUMO gap has also been identified as a useful descriptor for predicting the properties of adamantane derivatives. doi.org

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 1-Ethyladamantane | -7.04 | 4.77 | 11.81 | madridge.org |

| This compound | -6.99 | 4.69 | 11.68 | madridge.org |

Data calculated using the B3LYP/6-31G method.* madridge.org

Prediction of Ionization Potentials and Electron Affinity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational method to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations generate trajectories that reveal information about the conformational dynamics, thermodynamic properties, and kinetic processes of a system. nih.gov For liquid fuels like adamantane derivatives, MD simulations using force fields such as COMPASS have been successfully applied to predict bulk properties like density. doi.org These simulations model a system of many molecules under periodic boundary conditions to replicate the condensed phase environment. doi.org

Molecular dynamics simulations can be extended to model chemical reactions and relaxation processes. These dynamics can occur on a single potential energy surface (adiabatic dynamics) or involve transitions between different electronic states (nonadiabatic dynamics). tugraz.at

Adiabatic dynamics assumes that the electronic system remains in its ground state as the nuclei move. This is often a valid approximation for thermal reactions like fragmentation. tugraz.at For adamantane, reactive force fields (ReaxFF) have been used in MD simulations to study thermal decomposition pathways. researchgate.net

Nonadiabatic dynamics are crucial for describing processes like photodissociation, where a molecule absorbs light and is promoted to an excited electronic state. researchgate.net The system can then relax back to the ground state through pathways that involve "surface hopping" at conical intersections, where potential energy surfaces cross. researchgate.net While specific nonadiabatic dynamics studies on this compound are not prominent, research on the photodissociation of the ethyl radical provides a relevant model. researchgate.net In that case, nonadiabatic dissociation is the dominant pathway, leading to fragmentation into ethylene (B1197577) and a hydrogen atom. researchgate.net Such theoretical approaches would be essential for understanding the fragmentation and relaxation of this compound following electronic excitation.

Surface Hopping Simulations

Surface hopping is a mixed quantum-classical method used in computational chemistry to simulate molecular dynamics that involve transitions between multiple electronic states. wikipedia.org This approach is particularly valuable for studying non-adiabatic processes, where the Born-Oppenheimer approximation—which assumes electrons adjust instantaneously to the movement of nuclei—breaks down. wikipedia.org Such scenarios are common in photochemistry, electron transfer, and surface chemistry. wikipedia.org

The methodology involves propagating an ensemble of classical trajectories on single adiabatic potential energy surfaces. wikipedia.org At specific points in time, these trajectories can "hop" between different electronic states. wikipedia.org The probability of a hop is typically significant in regions where the potential energy surfaces approach each other, such as near conical intersections. arxiv.org The algorithm computes the probability of hopping from the current state to all other accessible states, and a random number is used to determine if a hop occurs. wikipedia.org This allows the simulation to capture quantum mechanical effects within a classical mechanics framework, making it computationally more feasible than full quantum dynamics for complex systems. wikipedia.orgresearchgate.net While surface hopping simulations are a powerful tool for investigating the photodynamics of molecules, specific studies applying this technique to this compound are not prominent in existing research literature. arxiv.orgrsc.orgscispace.com

Theoretical Studies of Reactivity and Catalysis

Theoretical and computational chemistry have become essential tools in catalysis research, providing detailed insights into chemical reactivity and complex reaction pathways. mdpi.com Methods like Density Functional Theory (DFT) are powerful for modeling catalytic mechanisms, interpreting spectroscopic data, and understanding fundamental chemical reactions at a molecular level. mdpi.com These studies are critical for designing new catalysts and optimizing industrially important reactions by creating detailed kinetic models. kau.edu.sa The Sabatier principle, a cornerstone of catalysis, posits that optimal catalytic activity is achieved when the binding of reactants to the catalyst surface is neither too strong nor too weak. wikipedia.org Computational models help to locate this peak performance on "volcano plots" that map reaction descriptors against catalytic materials. wikipedia.org

The activation energy (Ea) is a fundamental concept in chemical kinetics, representing the minimum energy required for a reaction to occur. libretexts.orglibretexts.org It corresponds to the energy difference between the reactants and the transition state, which is an unstable, high-energy arrangement of atoms where bonds are in the process of breaking and forming. nih.govsavemyexams.com A high activation barrier indicates a slow reaction, while a low barrier corresponds to a faster reaction. nih.gov

Computational methods, particularly those based on DFT, are frequently used to calculate these activation barriers. nih.gov The process involves locating the first-order saddle point on the potential energy surface that represents the transition state. nih.gov These calculations provide crucial insights into reaction mechanisms and kinetics. researchgate.net For a molecule like this compound, calculating activation barriers for various potential reactions, such as oxidation or cracking, would be essential for understanding its stability and reactivity under different conditions. The Arrhenius equation mathematically relates the rate constant (k) of a reaction to the activation energy and temperature. libretexts.org

Bond dissociation energy (BDE) is the standard enthalpy change required to break a specific bond via homolysis, forming two radical fragments. wikipedia.org It is a direct measure of bond strength. wikipedia.org For hydrocarbons like this compound, C-H and C-C bond dissociation energies are critical parameters for understanding their thermal stability and combustion behavior. The adamantane cage structure exhibits unusually high C-H bond strengths compared to typical hydrocarbons. researchgate.net

Computational studies on alkyl diamondoids, including this compound, have been performed to determine their BDEs. These values are instrumental in developing detailed kinetic models for the combustion of these high-density fuels. figshare.com For instance, the BDE for the formation of diradicals from this compound through ring-opening pathways has been calculated. figshare.comresearchgate.net These detailed kinetic mechanisms, such as AramcoMech, are developed hierarchically and validated against a wide range of experimental data from shock tubes, reactors, and rapid compression machines to accurately simulate combustion processes. universityofgalway.iellnl.govcerfacs.fr

| Bond Type | Dissociation Pathway | Calculated BDE (kcal/mol) |

|---|---|---|

| C-C | Ring-opening to diradical | Data not publicly specified in search results |

| C-H (tertiary) | Formation of tertiary radical + H• | ~99 kcal/mol (for parent adamantane) researchgate.net |

| C-H (secondary) | Formation of secondary radical + H• | ~96 kcal/mol (for parent adamantane) researchgate.net |

The Lewis character of a compound—its propensity to act as a Lewis acid (electron acceptor) or Lewis base (electron donor)—can be rationalized using CDFT. For example, the Fukui function identifies the most electrophilic or nucleophilic sites within a molecule. mdpi.comd-nb.info The Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases and soft acids with soft bases, is also well-grounded in CDFT. mdpi.comfrontiersin.org While specific CDFT studies focused on quantifying the Lewis character of this compound are not detailed in the available literature, applying these theoretical tools would elucidate its behavior in reactions involving electron transfer or coordination. vscentrum.be

Bond Dissociation Energies and Combustion Mechanisms

Modeling of Supramolecular Interactions and Clusters

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π interactions, and van der Waals forces. datanose.nlmdpi.com Computational modeling is an increasingly vital tool for predicting how individual molecular components will self-assemble into larger, functional supramolecular materials. nih.gov These models can predict the three-dimensional conformation of the assembly, which is crucial for applications in materials science, including molecular recognition, catalysis, and nanotechnology. nih.govrsc.org For molecules like adamantane and its derivatives, understanding their supramolecular interactions is key to predicting their behavior in the condensed phase and their potential to form organized clusters.

To model the formation of molecular clusters, two primary computational strategies are employed: all-atom (AA) and coarse-grained (CG) simulations. nih.govfrontiersin.org AA models provide a high-resolution description, treating every atom individually, while CG models simplify the system by grouping atoms into single interaction sites, allowing for the simulation of larger systems over longer timescales. nih.govrsc.org

Studies on the parent adamantane molecule have used these methods to predict the structure of its clusters. frontiersin.orgnih.gov All-atom calculations, using methods like basin-hopping, predict that small adamantane clusters (up to N=14 molecules) favor icosahedral packing, after which they transition to a face-centered cubic structure. nih.govfrontiersin.orgfrontiersin.org In contrast, coarse-grained models, which average over molecular orientations, only partially replicate these findings. While CG models correctly predict major stable cluster sizes (e.g., at N=13 and 38), they fail to capture the details of the structural transition, highlighting the importance of molecular orientation in the packing of even highly symmetric molecules like adamantane. nih.govfrontiersin.org For this compound, the presence of the flexible ethyl group would introduce additional anisotropy, making the orientational forces even more critical in determining the final cluster structure and likely favoring less ordered or more complex packing arrangements compared to the unsubstituted adamantane.

| Feature | All-Atom (AA) Model | Coarse-Grained (CG) Model |

|---|---|---|

| Description Level | Rigid body with atom-atom pairwise interactions (Lennard-Jones and Coulomb). nih.govfrontiersin.org | Simplified, point-like model averaging over all molecular orientations. nih.govfrontiersin.org |

| Predicted Structures (N < 14) | Icosahedral packing. frontiersin.orgfrontiersin.org | Differences appear above N=6, but icosahedral motif at N=13 is reproduced. frontiersin.orgfrontiersin.org |

| Predicted Structures (N > 14) | Transition to face-centered cubic (close-packed) structures. nih.govfrontiersin.org | Predicts decahedral and cubic motifs but does not capture the transition details well. nih.gov |

| Role of Orientation | Crucial; reveals alternating molecular orientations between planes in larger clusters. nih.govfrontiersin.org | Unable to capture features dependent on molecular orientation. frontiersin.orgfrontiersin.org |

| Agreement with Experiment | Energetic data and special stabilities (magic numbers) are largely consistent with mass spectrometry data. nih.govnih.gov | Preserves some magic numbers (13, 38) but misses others. frontiersin.orgnih.gov |

Force Field Development for Non-Covalent Interactions

The accurate computational modeling of this compound, particularly in condensed phases, is critically dependent on the quality of the underlying force field used in molecular simulations. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For non-polar, cage-like hydrocarbons such as this compound, the precise parameterization of non-covalent interactions—van der Waals forces and electrostatic interactions—is paramount for the realistic prediction of physical and thermodynamic properties.

The development of force fields for adamantane derivatives often leverages established, well-validated force fields like the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) and the Optimized Potentials for Liquid Simulations (OPLS). These force fields are frequently the starting point for simulations of high-density hydrocarbon fuels, including alkyladamantanes. rsc.orgdoi.org

The parameterization process for non-covalent interactions in molecules like this compound typically follows a systematic, multi-step approach. Initially, quantum mechanical (QM) calculations, often using Density Functional Theory (DFT), are performed on the molecule or smaller, representative fragments. acs.orgnih.gov These high-level calculations provide accurate information about the electron distribution, which is then used to derive atomic partial charges. The M06-2X functional with a 6-311++G(d,p) basis set, for instance, has been shown to provide results for properties like density and net heat of combustion for this compound that are in close agreement with experimental values. doi.org

The van der Waals interactions are typically modeled using a Lennard-Jones (LJ) potential. The LJ parameters (the well depth, ε, and the collision diameter, σ) for the different atom types are refined to reproduce experimental data for a range of related compounds. For alkanes, this often involves fitting to experimental liquid densities and heats of vaporization. aip.orgnih.govacs.org For instance, refinements to the OPLS-AA force field for long-chain and branched alkanes have involved adjusting torsional parameters based on high-level ab initio calculations and modifying Lennard-Jones parameters to improve the prediction of bulk liquid properties. nih.govacs.org

Several studies have highlighted the importance of accurately modeling non-covalent interactions, such as C-H···H-C contacts, which play a significant role in the crystal packing and intermolecular organization of adamantane derivatives. researchgate.net Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to analyze and characterize these weak interactions based on the electron density topology, providing a deeper understanding that can inform and validate force field parameters. researchgate.net

While a specific force field exclusively parameterized for this compound is not extensively documented in publicly available literature, the standard practice involves adopting and, if necessary, refining parameters from existing robust force fields. The COMPASS force field, for example, has been successfully applied in molecular dynamics simulations to predict the density of liquid fuels, including adamantane derivatives, with high accuracy. rsc.orgdoi.org This success is attributed to its parameterization strategy, which includes fitting to condensed-phase properties. sklogwiki.org

The general approach for developing or validating a force field for this compound would involve the steps and considerations outlined in the table below.

| Parameterization Step | Methodology | Objective | Relevant Research Findings |

| 1. Initial Geometry and Charges | Quantum Mechanics (e.g., DFT with M06-2X/6-311++G(d,p)) | Obtain an accurate molecular geometry and a reasonable distribution of atomic partial charges. | DFT calculations have been successfully used to predict properties of this compound that are in good agreement with experimental data. doi.org |

| 2. van der Waals Parameters | Fitting to Experimental Data (e.g., liquid density, heat of vaporization) | Refine Lennard-Jones (LJ) parameters (σ and ε) for each atom type to reproduce bulk properties accurately. | Refinements of the OPLS-AA force field for alkanes demonstrate the necessity of adjusting LJ parameters to match experimental data for both linear and branched hydrocarbons. aip.orgnih.govacs.org The COMPASS force field is noted for its accuracy in predicting condensed-phase properties due to its parameterization strategy. rsc.orgsklogwiki.org |

| 3. Torsional Parameters | Fitting to QM Rotational Energy Profiles | Ensure that the potential energy barriers for the rotation of the ethyl group are correctly represented. | For complex molecules, torsional parameters are often improved by fitting to energy profiles calculated at high levels of theory (e.g., MP2/aug-cc-pVTZ). ucsb.edu |

| 4. Validation | Molecular Dynamics Simulations | Compare simulated properties (e.g., density, viscosity, diffusion coefficients) against experimental data across a range of temperatures and pressures. | MD simulations using refined OPLS force fields have shown improved prediction of transport properties for various alkanes. princeton.edu |

Below is a table showing typical non-bonded (Lennard-Jones) parameters for alkane atom types from the OPLS-AA force field, which would be relevant for modeling this compound.

| Atom Type | Description | σ (Å) | ε (kcal/mol) | Partial Charge (e) |

| CT | sp3 Carbon (in CH, CH2, CH3) | 3.500 | 0.066 | Varies with bonding |

| HC | Hydrogen on sp3 Carbon | 2.500 | 0.030 | Varies with bonding |

Note: The specific partial charges on each atom in this compound would be determined through quantum mechanical calculations as part of the force field parameterization process.

The development of accurate force fields for non-covalent interactions in systems like this compound is an iterative process that combines the predictive power of quantum mechanics with the necessity of reproducing macroscopic experimental observations.

Advanced Research Applications of Adamantane and Its Alkyl Derivatives

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions to build large, functional molecular systems. nih.gov The adamantane (B196018) group is a quintessential "guest" in these systems due to its size, shape, and hydrophobicity, which allow it to form stable inclusion complexes with various "host" molecules. mdpi.comresearchgate.net

The formation of host-guest complexes is a primary application of adamantane derivatives. nih.gov Macrocyclic hosts like cyclodextrins and cucurbiturils have cavities that perfectly accommodate the adamantane cage, driven by the hydrophobic effect and van der Waals forces.

Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for lipophilic guests like adamantane in aqueous solutions. mdpi.com The binding affinity is significant, with β-cyclodextrin (β-CD), which has a well-fitting cavity, forming stable 1:1 inclusion complexes with adamantane derivatives. nih.gov Association constants (Ka) are typically in the range of 10³–10⁵ M⁻¹. nih.govajol.info While specific binding data for 2-ethyladamantane is not extensively reported, studies on similar derivatives such as amantadine (B194251), memantine, and rimantadine (B1662185) show how alkyl substitutions influence binding strength. ajol.infonih.gov The addition of an ethyl group at the secondary (C2) position of the adamantane cage would be expected to modulate the binding affinity. This alteration in size and shape could affect the orientation and depth of inclusion within the host cavity, potentially leading to different association constants compared to the parent adamantane or 1-substituted derivatives.

Cucurbiturils (CB[n]): This family of macrocycles, particularly cucurbit nih.govuril (CB nih.gov), exhibits exceptionally high binding affinity for adamantane guests, with association constants that can reach ~10¹⁴ M⁻¹. muni.cznih.gov This remarkably strong and specific interaction is due to the tight fit and favorable ion-dipole interactions between the guest and the carbonyl-fringed portals of the host. nih.govmdpi.com The introduction of a 2-ethyl group on the adamantane scaffold would influence this interaction. The increased steric bulk might require a larger CB[n] host or could alter the geometry of the complex within the CB nih.gov cavity, providing a mechanism for tuning the binding specificity and strength of these supramolecular pairs. constructor.university

| Guest Molecule | Host Molecule | Association Constant (Ka) [M⁻¹] | Reference |

|---|---|---|---|

| Adamantane | β-Cyclodextrin | 10³ - 10⁵ | nih.gov |

| Amantadine (1-Adamantanamine) | β-Cyclodextrin | ~7,940 (log K = 3.9) | ajol.info |

| Rimantadine (1-(1-Adamantyl)ethanamine) | β-Cyclodextrin | ~125,900 (log K = 5.1) | ajol.info |

| Adamantane Derivatives | Cucurbit nih.govuril | Up to ~10¹⁴ | nih.gov |

| Adamantyl-modified NHC Ligand | Cucurbit nih.govuril | 9.5 x 10⁸ | mdpi.com |

The strong and highly specific interaction between adamantane and macrocyclic hosts is a powerful tool for directing the self-assembly of complex nanostructures. nih.govwikipedia.org By functionalizing molecules or materials with adamantane "anchor" groups, researchers can program their assembly upon the addition of a complementary host, such as cyclodextrin (B1172386) or cucurbituril.

A this compound moiety can serve as such an anchor. Its incorporation into polymers, nanoparticles, or other molecular building blocks allows for the non-covalent assembly of these components into larger, ordered systems like hydrogels or vesicles. osti.govresearchgate.net The ethyl group at the C2 position provides a different vector and steric profile compared to the more common C1-substituted adamantanes, potentially influencing the geometry and stability of the resulting self-assembled structures. This allows for fine-tuning of the material's properties, such as its responsiveness to external stimuli that might disrupt the host-guest interaction. scielo.br

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. mdpi.cominnovareacademics.in Functionalizing the surface of dendrimers, such as polyamidoamine (PAMAM) dendrimers, with adamantane moieties creates a multivalent scaffold for host-guest interactions. nih.govnih.gov

The principle of adamantane-macrocycle binding can be extended to solid surfaces for recognition and sensing applications. mdpi.comnih.gov Surfaces, such as gold nanoparticles or silicon wafers, can be coated with a layer of host molecules (e.g., β-cyclodextrin). These surfaces can then specifically capture and bind molecules or larger entities that have been tagged with adamantane groups. nih.gov

A this compound moiety can act as a robust recognition tag in such systems. Its distinct structure could be used to design highly selective surfaces. For instance, a surface could be engineered to differentiate between various adamantane derivatives, including 1-ethyladamantane (B50638) and this compound, based on subtle differences in their binding affinities and geometries with the immobilized hosts. This capability is crucial for developing advanced biosensors and diagnostic platforms.

Adamantane-Functionalized Dendrimers in Supramolecular Architectures

Catalysis and Organometallic Chemistry

In catalysis, the structure of ligands coordinating to a transition metal center is critical for controlling the activity, selectivity, and stability of the catalyst. rsc.orglfatsf.org.uklibretexts.org The unique properties of the adamantane scaffold—notably its rigidity and significant steric bulk—have made it an attractive component in ligand design. sinocompound.comuq.edu.auresearchgate.net

Adamantyl groups are incorporated into ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to create a specific steric environment around a metal catalyst. sinocompound.comnih.gov This bulk can enhance catalytic efficiency by promoting the reductive elimination step in cross-coupling reactions and by stabilizing the active catalytic species. sinocompound.com The inert, rigid structure of adamantane provides predictable steric hindrance that is crucial for fine-tuning catalyst performance. uq.edu.auresearchgate.net

While many reported adamantyl-containing ligands utilize 1-adamantyl groups, the synthesis of a ligand featuring a this compound scaffold is conceptually straightforward. cuni.cz Such a ligand would offer a different steric profile than its 1-substituted isomers. The ethyl group's position on the secondary carbon of the cage would project bulk in a different direction, potentially creating a unique coordination pocket around the metal center. This could lead to novel reactivity or selectivity in transition metal-catalyzed reactions, such as Suzuki-Miyaura or Hiyama couplings. uq.edu.au The ability to functionalize the adamantane scaffold allows for the fine-tuning of electronic properties, making this compound a potentially valuable, albeit underexplored, component for designing the next generation of highly efficient and selective catalysts. sinocompound.comresearchgate.net

Photocatalytic Alkylation and Functionalization in Organic Synthesis

Photocatalysis has emerged as a powerful tool for the selective functionalization of C–H bonds, which are typically unreactive. Adamantane, with its strong tertiary C–H bonds, has served as a key substrate in the development of these methodologies. A dual-photocatalytic system, employing a visible-light-absorbing photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst, has been developed for the direct and selective alkylation of adamantanes. escholarship.org This method demonstrates excellent chemoselectivity for the strong 3° C–H bonds of adamantane, even in the presence of other weaker C–H bonds in polyfunctional molecules. acs.org

The efficiency of this photocatalytic alkylation is influenced by the electronic properties of the HAT catalyst; electron-withdrawing substituents on the quinuclidine (B89598) catalyst lead to greater efficiency. rsc.org This system has proven effective for a broad range of Michael acceptors and various adamantane derivatives, yielding alkylated products in moderate to good yields (51–91%). rsc.org

Furthermore, a direct C–H aminoalkylation of adamantanes has been achieved using a similar dual catalytic approach. nih.govrsc.org This reaction allows for the introduction of protected amines to the adamantane scaffold with high chemoselectivity, providing a direct route to valuable amino-diamondoid pharmacophores. nih.govrsc.org These photocatalytic methods represent a significant advance in the direct functionalization of adamantane, offering efficient and selective pathways to complex derivatives without the need for pre-functionalization. escholarship.orgnih.gov

Materials Science and Nanotechnology

The unique structural and physical properties of adamantane and its derivatives have made them attractive building blocks in materials science and nanotechnology. researchgate.net Their rigid, cage-like structure, high thermal stability, and tetrahedral geometry contribute to the enhanced properties of materials into which they are incorporated. usm.edu

Development of New Polymers and Materials with Enhanced Thermal Stability

The incorporation of adamantane moieties into polymer backbones or as pendant groups has been shown to significantly enhance the thermal stability and glass transition temperature (Tg) of the resulting materials. usm.edunycu.edu.tw Adamantane's rigidity hinders chain mobility, leading to these improved thermal properties. nycu.edu.tw

Various types of polymers have been modified with adamantane, including:

Polyaramids and Polybenzoxazoles: Star polymers based on adamantane and biadamantane have been synthesized. usm.edu